molecular formula C13H18N2O3 B12831048 Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12831048
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-NWDGAFQWSA-N
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Description

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a piperidine ring with hydroxyl and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

    Carbamate Formation: The final step involves the reaction of the hydroxylated piperidine with benzyl chloroformate or similar reagents to form the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate
  • Benzyl ((3R,4S)-3-chloropiperidin-4-yl)carbamate
  • Benzyl ((3R,4S)-3-methylpiperidin-4-yl)carbamate

Comparison: Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., fluorine, chlorine, methyl) may exhibit distinct properties and applications. The hydroxyl group allows for additional hydrogen bonding and can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m0/s1

InChI Key

QAECDNDIJKFMPR-NWDGAFQWSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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